molecular formula C12H22N2O4S B8139350 Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester

Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester

Cat. No.: B8139350
M. Wt: 290.38 g/mol
InChI Key: WSBWLMPIZPKXGD-NXEZZACHSA-N
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Description

Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester is a bicyclic compound featuring an isothiazole ring fused to an azepine moiety. Key structural attributes include:

  • Cis stereochemistry: Indicates spatial arrangement of substituents, influencing molecular interactions.
  • Tert-butyl ester: A bulky ester group that improves lipophilicity and may modulate pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl (3aR,8aR)-1,1-dioxo-2,3,3a,4,5,7,8,8a-octahydro-[1,2]thiazolo[4,5-d]azepine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-6-4-9-8-13-19(16,17)10(9)5-7-14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBWLMPIZPKXGD-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNS(=O)(=O)C2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CNS(=O)(=O)[C@@H]2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H22N2O4S
  • Molar Mass : 290.38 g/mol
  • CAS Number : 1263181-13-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme involved in cortisol metabolism. Inhibition of this enzyme is linked to potential therapeutic benefits in conditions such as diabetes and obesity .

Enzyme Inhibition

Research has demonstrated that the compound acts as a potent inhibitor of 11β-HSD1. The cocrystal structure analysis revealed a unique binding mode that enhances our understanding of its inhibitory mechanism. The compound's stereochemistry plays a crucial role in its efficacy as an inhibitor .

Antiviral Activity

Recent studies have suggested that derivatives of this compound may exhibit antiviral properties, particularly against coronaviruses. The structure-activity relationship (SAR) studies indicate that modifications to the core structure can enhance antiviral potency .

Study 1: Inhibition of 11β-HSD1

A study published in Bioorganic & Medicinal Chemistry reported the isolation of racemic cis-1,1-dioxo derivative as an impurity from a high-throughput screening campaign targeting 11β-HSD1. The active enantiomer was identified as a significant enzyme inhibitor, leading to further optimization for metabolic stability .

Study 2: Antiviral Potential

In another investigation, researchers explored the compound's potential against SARS-CoV-2. The findings indicated that certain structural modifications could enhance the compound's ability to inhibit viral replication, suggesting a promising avenue for therapeutic development against viral infections .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
Enzyme Inhibition11β-HSD1Potent inhibitor
Antiviral ActivitySARS-CoV-2Inhibits viral replication
Structure-Activity RelationshipVarious derivativesEnhanced biological activity

Scientific Research Applications

Antiviral Properties

One of the prominent applications of this compound is its potential as an antiviral agent. Research has indicated that derivatives of isothiazoles, including those similar to Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester, exhibit inhibitory effects against various viruses. For instance, benzisothiazoles have been shown to inhibit the replication of the Hepatitis C virus (HCV) . This suggests that compounds with similar structural characteristics may also possess antiviral properties.

Anticancer Activity

The compound's structure allows it to be investigated for anticancer properties. Studies on related Mannich bases have demonstrated significant cytotoxic activity against various cancer cell lines. For example, certain derivatives have shown high efficacy against human breast cancer cells (MCF-7) and leukemia cells (HL-60), indicating a potential for selective toxicity towards cancerous tissues while sparing normal cells . The mechanism often involves inducing apoptosis through caspase activation pathways, which is crucial for developing effective cancer therapies.

Mechanistic Studies and Drug Design

This compound serves as a scaffold for designing new drug candidates. The unique isothiazole structure can be modified to enhance pharmacological properties such as solubility and bioavailability. This adaptability is essential in drug design, allowing researchers to tailor compounds for specific therapeutic targets .

Potential in Treating CDK4-Mediated Disorders

There is also emerging evidence that compounds similar to this compound may be useful in treating disorders mediated by cyclin-dependent kinases (CDKs), particularly CDK4-related cancers. The ability to inhibit CDK4 could lead to new treatments for various malignancies .

Table 1: Summary of Research Findings on Related Compounds

Study ReferenceCompound TypeCancer Cell Lines TestedIC50 Values (µM)Mechanism of Action
Mannich BasesMCF-7, HL-60Low micromolarApoptosis via caspase activation
BenzisothiazolesHCVNot specifiedViral replication inhibition
Isothiazole DerivativesCDK4-mediated cancersNot specifiedCDK inhibition

Comparison with Similar Compounds

Core Heterocyclic Framework and Functional Groups

Compound Name Core Structure Key Functional Groups Biological Activity/Application References
Target Compound Isothiazolo[4,5-d]azepine Sulfone (1,1-dioxo), tert-butyl ester Not explicitly stated (structural inference)
B-HT 920 (Thiazolo[4,5-d]azepine derivative) Thiazolo[4,5-d]azepine Thioether, tertiary amine Antitussive (α2/GABAB receptor agonist)
tert-Butyl imidazo[4,5-d]azepine carboxylate Imidazo[4,5-d]azepine Imidazole ring, tert-butyl ester Not specified (structural analog)
Pyrimido[4,5-d][1,3]oxazin derivatives Pyrimido-oxazin Carbamate, alkyl substituents Kinase inhibitors (e.g., EGFR targets)

Key Observations :

  • The sulfone group in the target compound increases polarity (vs.
  • The imidazole ring in analogs (e.g., ) introduces hydrogen-bonding capacity (1 donor, 3 acceptors) absent in the target’s isothiazolo core, affecting solubility and target binding .

Physicochemical Properties

Property Target Compound (Inferred) B-HT 920 Imidazo[4,5-d]azepine Pyrimido-oxazin
Molecular Weight ~350–400 g/mol 307.3 g/mol 267.3 g/mol 500–600 g/mol
Polar Surface Area ~80–90 Ų Not reported 58.2 Ų ~100–120 Ų
Lipophilicity (LogP) Moderate (tert-butyl ester) High (amine) Moderate (ester) Variable (carbamate)

Implications :

  • Pyrimido-oxazin derivatives (e.g., compound 16c ) exhibit higher molecular weights, which may limit blood-brain barrier penetration compared to smaller analogs like B-HT 920.

Preparation Methods

Core Structure Synthesis

The bicyclic isothiazolo-azepine scaffold is synthesized through sequential cyclization and oxidation steps.

Formation of the Azepine Ring

The azepine ring is typically constructed via reductive amination or intramolecular cyclization . For example:

  • Reductive amination : A β-amino alcohol precursor undergoes cyclization in the presence of sodium triacetoxyborohydride (STAB) to form the azepine core.

  • Cyclization of amine-thiol intermediates : Thiol-containing precursors react with sulfonyl chlorides to form the isothiazole ring, followed by intramolecular cyclization to yield the bicyclic structure.

Introduction of the Sulfone Group

The 1,1-dioxide functionality is introduced via oxidation of a sulfide precursor. Common methods include:

Oxidizing AgentConditionsYieldReference
m-CPBA (meta-chloroperbenzoic acid)Dichloromethane, 0–5°C75–85%
H₂O₂ with vanadyl acetylacetonateAcetone, 10–15°C80%

Tert-Butyl Ester Formation

The tert-butyl ester is introduced through esterification of the carboxylic acid. Two primary methods are employed:

Acid-Catalyzed Esterification

  • Reagents : tert-Butanol, H₂SO₄, MgSO₄.

  • Procedure :

    • Carboxylic acid reacts with tert-butanol in the presence of sulfuric acid and magnesium sulfate.

    • Water is removed via azeotropic distillation to drive the reaction forward.

  • Yield : 70–85%.

Direct Tert-Butylation with tert-Butyl Acetate

  • Reagents : tert-Butyl acetate, bis(trifluoromethanesulfonyl)imide (Tf₂NHBoc).

  • Procedure :

    • Carboxylic acid reacts with tert-butyl acetate in the presence of Tf₂NHBoc as a catalyst.

    • Soluble amino acids form salts with organic acids (e.g., acetic acid) to enhance reactivity.

  • Advantages :

    • Avoids hazardous reagents like HClO₄.

    • High yields (85–95%) under mild conditions.

MethodReagentsConditionsYieldReference
Acid-catalyzedt-BuOH, H₂SO₄, MgSO₄Reflux70–85%
Direct tert-butylationt-BuOAc, Tf₂NHBocRT85–95%

Stereochemical Control

The cis configuration at the 1,1-dioxide position is critical. Achieved via:

  • Catalytic asymmetric synthesis : Titanium isopropoxide with chiral tartrate ligands ensures enantioselectivity during oxidation.

  • Lipase-mediated resolution : Racemic intermediates are resolved using enzymes (e.g., lipase B from Candida antarctica) to yield enantiomerically pure products.

Comparative Analysis of Synthetic Routes

RouteKey StepsYieldScalabilityReference
Acid-catalyzed esterificationCyclization → Oxidation → Esterification65–75%Moderate
Direct tert-butylationCyclization → Oxidation → Tert-butylation80–90%High

Challenges and Optimization Strategies

  • Oxidation byproducts : Sulfones may form instead of sulfoxides, requiring precise control of stoichiometry.

  • Stereochemical purity : Racemization risks necessitate low-temperature reactions and anhydrous conditions.

  • Catalyst efficiency : Tf₂NHBoc outperforms traditional methods in terms of reaction speed and safety .

Q & A

Q. What are the optimal synthetic routes for obtaining high-purity Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester?

  • Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. Key steps include:
  • tert-Butyl esterification : Use Boc (tert-butoxycarbonyl) protection for the carboxylic acid group under anhydrous conditions with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents .
  • Ring closure : Employ cyclization via nucleophilic substitution or Mitsunobu reaction to form the isothiazoloazepine core.
  • Oxidation : Introduce the dioxo moiety using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under controlled pH to avoid over-oxidation.
  • Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient to achieve >98% purity .

Q. How can stereochemical control be ensured during synthesis, particularly for the cis-configuration?

  • Methodological Answer :
  • Chiral auxiliaries : Utilize enantiomerically pure starting materials (e.g., (R)- or (S)-configured precursors) to direct stereochemistry .
  • Asymmetric catalysis : Apply transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps to favor the cis-isomer.
  • Crystallographic verification : Confirm stereochemistry via X-ray diffraction of intermediate crystals .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with DEPT-135 and COSY to assign proton environments and confirm the tert-butyl group (δ ~1.4 ppm) and isothiazoloazepine ring protons (δ 3.5–5.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 384.1523).
  • X-ray crystallography : Resolve crystal structures to validate spatial arrangement of the cis-configuration .

Advanced Research Questions

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?

  • Methodological Answer :
  • Solvent screening : Perform a Hansen solubility parameter (HSP) analysis to identify solvents matching the compound’s polarity.
  • Temperature-dependent studies : Measure solubility in DMSO, THF, and chloroform at 25°C and 40°C to assess thermodynamic stability.
  • Co-solvent systems : Optimize DMSO/water mixtures (e.g., 70:30 v/v) for biological assays, noting potential ester hydrolysis at high water content .

Q. What strategies mitigate instability of the tert-butyl ester group under acidic conditions during pharmacological studies?

  • Methodological Answer :
  • pH-controlled environments : Maintain pH >6.0 in buffer systems (e.g., phosphate or Tris buffers) to prevent cleavage.
  • Prodrug design : Replace the tert-butyl group with enzymatically cleavable esters (e.g., pivaloyloxymethyl) for targeted release in vivo .
  • Stability assays : Monitor degradation via LC-MS under simulated physiological conditions (37°C, pH 7.4) .

Q. How do computational models explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like γ-aminobutyric acid (GABA) receptors, focusing on hydrogen bonding with the dioxo moiety .
  • MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-receptor complex.
  • Free energy calculations : Apply MM-PBSA to quantify binding affinities and validate with experimental IC50_{50} data .

Q. What experimental designs address discrepancies in reported metabolic stability across species?

  • Methodological Answer :
  • Cross-species microsomal assays : Compare hepatic S9 fractions from humans, rats, and mice to identify species-specific CYP450 metabolism.
  • Metabolite profiling : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products).
  • Kinetic modeling : Derive VmaxV_{\text{max}} and KmK_m values to predict in vivo clearance rates .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting cytotoxicity data in different cell lines?

  • Methodological Answer :
  • Dose-response normalization : Standardize assays using ATP-based viability kits (e.g., CellTiter-Glo) across cell lines (e.g., HEK293 vs. HepG2).
  • Mechanistic studies : Perform RNA-seq to identify cell-specific pathways (e.g., apoptosis vs. necrosis markers).
  • Batch-effect correction : Validate compound purity and solvent consistency across experiments .

Q. What synthetic strategies enable diversification of the isothiazoloazepine core for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Late-stage functionalization : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) on halogenated intermediates.
  • Ring modification : Replace the dioxo group with thiourea or amide moieties to modulate electron density.
  • Parallel synthesis : Use combinatorial libraries to screen >50 derivatives for enhanced bioactivity .

Q. How can enantiomeric purity be maintained during scale-up synthesis?

  • Methodological Answer :
  • Chiral chromatography : Employ Chiralpak IA columns with heptane/isopropanol gradients for preparative separation.
  • Asymmetric reaction optimization : Tune catalyst loading (e.g., 2 mol% Jacobsen’s catalyst) to minimize racemization.
  • Quality control : Implement circular dichroism (CD) spectroscopy for batch consistency checks .

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